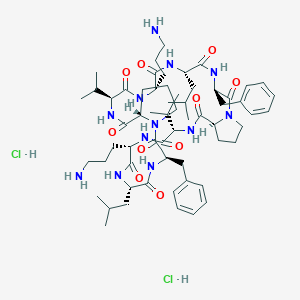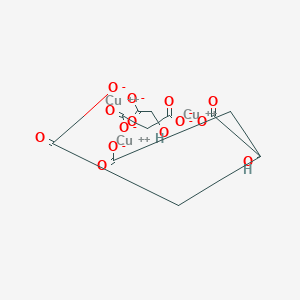
3-Formyl-25-desacetyl Rifamycin
Overview
Description
3-Formyl-25-desacetyl Rifamycin is a derivative of rifamycin, a class of antibiotics known for their potent antibacterial properties. Rifamycins are ansa compounds, characterized by an aromatic moiety spanned by an aliphatic bridge.
Mechanism of Action
Target of Action
3-Formyl-25-desacetylrifamycin, also known as Rifamycin, 25-O-deacetyl-3-formyl-, is a member of the rifamycin family . The primary target of this compound is the DNA-dependent RNA polymerase of prokaryotes . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from DNA.
Mode of Action
The mode of action of 3-Formyl-25-desacetylrifamycin involves the inhibition of RNA synthesis . It achieves this by strongly binding to the DNA-dependent RNA polymerase, thereby preventing the enzyme from carrying out its function . This interaction disrupts the transcription process, leading to a halt in protein synthesis and ultimately inhibiting the growth and multiplication of bacteria.
Biochemical Pathways
The biochemical pathways affected by 3-Formyl-25-desacetylrifamycin are primarily those involving RNA synthesis. By inhibiting the DNA-dependent RNA polymerase, the compound disrupts the transcription process, which is a critical step in gene expression . This disruption affects downstream processes, including protein synthesis, which is essential for bacterial growth and survival.
Result of Action
The result of the action of 3-Formyl-25-desacetylrifamycin is the inhibition of bacterial growth and multiplication. By disrupting RNA synthesis, the compound prevents the production of essential proteins, thereby inhibiting the growth and survival of bacteria . This makes it an effective antibacterial agent.
Action Environment
The action of 3-Formyl-25-desacetylrifamycin can be influenced by various environmental factors. For instance, the absorption of rifamycins can be affected by the presence of food . Additionally, the induction of hepatic and intestinal metabolic enzymes by rifamycin antibacterials can complicate the metabolism of the rifamycins themselves and lead to many clinically relevant drug-drug interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-25-desacetyl Rifamycin typically involves the modification of rifamycin B. One common method includes the oxidation of rifamycin B to form 3-formyl rifamycin SV, followed by the removal of the acetyl group to yield this compound . The reaction conditions often involve the use of oxidizing agents and specific solvents to facilitate the transformation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis has been explored to improve efficiency and reduce costs. This method involves the use of microreactors to couple reaction steps and purification processes, achieving higher yields and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-25-desacetyl Rifamycin undergoes various chemical reactions, including:
Oxidation: Conversion to other rifamycin derivatives.
Reduction: Formation of reduced forms with different biological activities.
Substitution: Introduction of different functional groups to modify its properties.
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial oxidation step.
Reducing Agents: Employed in reduction reactions.
Solvents: Tetrahydrofuran and other organic solvents are commonly used.
Major Products:
Oximes and Hydrazones: Formed from reactions with oximes and hydrazones, showing activity against resistant bacteria.
Scientific Research Applications
3-Formyl-25-desacetyl Rifamycin has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other rifamycin derivatives.
Biology: Studied for its antibacterial properties and potential to combat resistant strains.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the production of antibiotics and other pharmaceutical compounds
Comparison with Similar Compounds
- Rifampicin
- Rifabutin
- Rifapentine
- Rifaximin
Comparison: 3-Formyl-25-desacetyl Rifamycin is unique due to its specific structural modifications, which confer distinct biological activities. Compared to other rifamycins, it has shown potential in overcoming resistance in certain bacterial strains .
Properties
IUPAC Name |
(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-26-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45NO12/c1-15-10-9-11-16(2)35(46)37-26-21(14-38)31(43)23-24(32(26)44)30(42)20(6)33-25(23)34(45)36(7,49-33)48-13-12-22(47-8)17(3)28(40)19(5)29(41)18(4)27(15)39/h9-15,17-19,22,27-29,39-44H,1-8H3,(H,37,46)/b10-9+,13-12+,16-11-/t15-,17+,18+,19-,22-,27-,28+,29+,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZYOFVKHSKDIP-WSMWQBPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)C=O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16783-97-4 | |
| Record name | 3-Formyl-25-desacetylrifamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016783974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-FORMYL-25-DESACETYLRIFAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W23H162QVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















